molecular formula C18H11Cl3N4O B2867564 1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852441-52-2

1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Katalognummer: B2867564
CAS-Nummer: 852441-52-2
Molekulargewicht: 405.66
InChI-Schlüssel: LARGDUSBGBFHLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of imidazothiazole . It has been used in the activation of mouse constitutive androstane receptor (CAR) and human CAR . It has shown good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C19H12N3OCl3S . It has a molecular weight of 436.74 .


Physical and Chemical Properties Analysis

The compound is a solid with a solubility of 28 mg/mL in DMSO and is insoluble in water . It should be stored in a desiccated condition at -20°C .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activity

A study by Hafez et al. (2016) synthesized derivatives of pyrazolo[3,4-d]pyrimidine and evaluated them for antimicrobial and anticancer activities. Some compounds, including those structurally related to 1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibited higher anticancer activity than the reference drug, doxorubicin, and good to excellent antimicrobial activity [Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S. (2016)].

Adenosine Receptor Affinity

Research by Harden et al. (1991) on pyrazolo[3,4-d]pyrimidines, including analogues of 1-methylisoguanosine, revealed these compounds exhibit A1 adenosine receptor affinity. Compounds with a 3-chlorophenyl group, similar to the one , showed significant activity [Harden, F., Quinn, R., & Scammells, P. (1991)].

Ecofriendly Energy Source in Chemical Synthesis

Al-Zaydi (2009) utilized microwave irradiation, an ecofriendly energy source, for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. This approach included reactants structurally related to the compound , suggesting potential for ecofriendly synthesis methods [Al‐Zaydi, K. (2009)].

Design and Synthesis for Antitumor Applications

A study by Kandeel et al. (2012) involved the synthesis of pyrazolo[3,4-d]pyrimidines, with some compounds showing potent antitumor activity on various cell lines. This study implies the potential of derivatives of the compound for antitumor applications [Kandeel, M., Mohamed, L. W., Abd El Hamid, M. K., & Negmeldin, A. T. (2012)].

Antimicrobial Study of Heterocyclics

Reddy et al. (2010) synthesized linked heterocyclic compounds containing pyrazole-pyrimidine, showing good inhibitory activity against various microbes. This research highlights the antimicrobial potential of compounds related to the compound of interest [Reddy, C. S., Devi, M. V., Sunitha, M., & Nagaraj, A. (2010)].

Wirkmechanismus

The compound has shown to stimulate human constitutive androstane receptor (CAR) nuclear translocation . It has also demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4O/c19-12-2-4-13(5-3-12)25-17-14(8-23-25)18(26)24(10-22-17)9-11-1-6-15(20)16(21)7-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARGDUSBGBFHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.